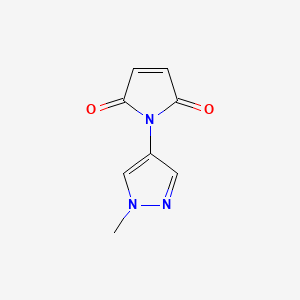

1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Overview

Description

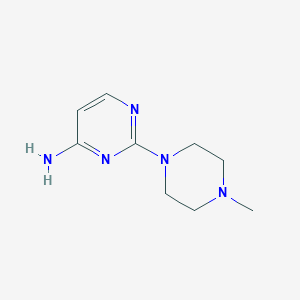

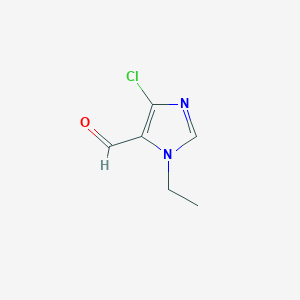

The compound “1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione” appears to be a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle, and a pyrrole ring, another type of aromatic heterocycle. The pyrazole ring is substituted with a methyl group at the 1-position. The pyrrole ring is part of a 2,5-dihydro-1H-pyrrole-2,5-dione group, which is a type of cyclic imide.

Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, the synthesis might involve the formation of the pyrazole and pyrrole rings through cyclization reactions, followed by functional group interconversions to introduce the methyl group and the cyclic imide group.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyrazole and pyrrole rings, which contribute to the compound’s stability and reactivity. The electron-donating methyl group on the pyrazole ring and the electron-withdrawing cyclic imide group on the pyrrole ring would also influence the compound’s electronic structure and reactivity.Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the pyrazole and pyrrole rings might participate in electrophilic aromatic substitution reactions. The cyclic imide group might undergo hydrolysis under acidic or basic conditions to form a dicarboxylic acid.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight and the presence of the aromatic rings and the cyclic imide group. Its solubility in water and organic solvents would depend on the balance of hydrophobic and hydrophilic groups in the molecule.Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

The synthesis and characterization of new ligands based on pyrazole and pyrrole structures, including variants similar to 1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, have been explored in coordination chemistry. These compounds show potential in forming complexes with metals such as Cu(I) and Zn(II), as studied by Urdaneta et al. (2015) (Urdaneta et al., 2015).

Inhibition of Glycolic Acid Oxidase

Derivatives of 1H-pyrrole-2,5-dione, closely related to the compound , have been investigated for their inhibitory effects on glycolic acid oxidase. This research, conducted by Rooney et al. (1983), highlights the potential biomedical applications of these compounds (Rooney et al., 1983).

Caspase-3 Inhibitory Activity

Kravchenko et al. (2005) describe the synthesis of novel pyrazole-pyrrole compounds and their potent inhibitory activity on caspase-3, an enzyme crucial in apoptosis. This suggests potential therapeutic applications in diseases involving apoptosis dysregulation (Kravchenko et al., 2005).

Application in Ultrasound-Promoted Synthesis

The use of pyrazole-pyrrole compounds in ultrasound-promoted synthesis, as explored by Nikpassand et al. (2010), demonstrates the versatility of these compounds in facilitating efficient chemical reactions (Nikpassand et al., 2010).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, similar to the compound , have been studied by Zarrouk et al. (2015) for their effectiveness in inhibiting corrosion of carbon steel, highlighting their potential industrial applications (Zarrouk et al., 2015).

Spiro Heterocyclization

Dmitriev et al. (2015) investigated the spiro heterocyclization of pyrrole-diones with malononitrile and pyrazolones, showing the chemical diversity and reactivity of these compounds (Dmitriev et al., 2015).

Safety And Hazards

Without specific toxicity data, it’s not possible to provide detailed safety and hazard information for this compound. As with any chemical, it should be handled with appropriate safety precautions to avoid exposure and potential harm.

Future Directions

The study of this compound could be an interesting area of research, particularly if it shows promising biological or pharmacological activity. Future work could involve the synthesis and characterization of the compound, the investigation of its reactivity and chemical properties, and the evaluation of its biological activity in vitro and in vivo.

Please note that this is a general analysis based on the structure of the compound and its functional groups. For a detailed and accurate analysis, specific experimental data and literature references would be needed.

properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6(4-9-10)11-7(12)2-3-8(11)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBVVTWZBAPQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)

![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)

![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)

![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)